Here's what we do know:
Due to the presence of deuterium atoms (indicated by the "-d5" suffix), 4-(4'-Hydroxyphenyl)-2-butanone-d5 is likely used as an isotope-labeled internal standard in scientific research. Internal standards are compounds added to a sample during analysis to facilitate quantification of the target analyte. The deuterium atoms cause a slight shift in the mass spectrum of the molecule, allowing researchers to distinguish it from the analyte and accurately measure its concentration ().
Since Raspberry ketone is a naturally occurring compound, 4-(4'-Hydroxyphenyl)-2-butanone-d5 could potentially be used in metabolic studies to trace the fate of Raspberry ketone in biological systems. The deuterium atoms can be tracked using specialized mass spectrometry techniques, providing information on the absorption, distribution, metabolism, and excretion of Raspberry ketone (").
4-(4'-Hydroxyphenyl)-2-butanone-d5 is a deuterated derivative of 4-(4'-Hydroxyphenyl)-2-butanone, a compound notable for its aromatic properties and potential applications in flavoring and fragrance industries. The chemical formula for this compound is C10H12O2, and it features a hydroxyl group attached to a phenyl ring, contributing to its unique scent profile. The "d5" designation indicates the presence of five deuterium atoms, which are isotopes of hydrogen, enhancing the compound's stability and making it useful in analytical chemistry, particularly in nuclear magnetic resonance spectroscopy.
Research indicates that 4-(4'-Hydroxyphenyl)-2-butanone-d5 exhibits various biological activities. It has been studied for its potential antioxidant properties and its role in modulating biochemical pathways. The hydroxyl group present in the structure is known to contribute to its reactivity with free radicals, potentially offering protective effects against oxidative stress.
The synthesis methods for 4-(4'-Hydroxyphenyl)-2-butanone-d5 include:
4-(4'-Hydroxyphenyl)-2-butanone-d5 has several applications:
Interaction studies involving 4-(4'-Hydroxyphenyl)-2-butanone-d5 focus on its behavior with various biological molecules. These studies often examine how the compound interacts with enzymes or receptors, potentially influencing metabolic pathways or exhibiting pharmacological effects. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, which can affect its solubility and interaction profiles.
Several compounds share structural similarities with 4-(4'-Hydroxyphenyl)-2-butanone-d5. Here are some notable examples:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| 4-Hydroxyacetophenone | C8H8O3 | Lacks butanone side chain; used as an analgesic |
| 4-Hydroxybenzaldehyde | C7H6O3 | Aldehyde functional group; used in organic synthesis |
| 2-Hydroxy-1-(4-hydroxyphenyl)ethan-1-one | C9H10O3 | Contains an additional hydroxy group; different reactivity profile |
These compounds are unique in their functional groups and applications but share a common aromatic framework that influences their chemical behavior.
4-(4'-Hydroxyphenyl)-2-butanone-d5 is a deuterated analog of the naturally occurring compound raspberry ketone, characterized by a phenolic aromatic ring system connected to a ketone functionality through a two-carbon aliphatic chain [1] [14]. The compound maintains the core structural framework of its non-deuterated counterpart, featuring a para-hydroxyphenyl group attached to a butanone backbone [18]. The molecular architecture consists of a benzene ring substituted with a hydroxyl group at the para position, which is connected via an ethyl bridge to a methyl ketone functional group [1] [6].
The three-dimensional geometry of the molecule exhibits a planar aromatic system with the hydroxyl substituent positioned opposite to the alkyl chain attachment point [22]. The ketone carbonyl group adopts a typical sp2 hybridization, creating a planar configuration around the carbon-oxygen double bond [23]. The aliphatic chain connecting the aromatic and ketone portions allows for conformational flexibility, with the molecule capable of adopting multiple low-energy conformations through rotation around the carbon-carbon single bonds [6].
The deuterium labeling in 4-(4'-Hydroxyphenyl)-2-butanone-d5 is specifically positioned to replace five hydrogen atoms with deuterium isotopes [14] [18]. Based on the molecular formula C10H7D5O2, the deuterium atoms are strategically distributed throughout the molecule to maintain chemical functionality while providing isotopic distinction [14]. The deuterium substitution pattern typically involves replacement of hydrogen atoms on the aliphatic chain and potentially on the aromatic ring system [9] [11].
Natural abundance deuterium nuclear magnetic resonance studies have demonstrated that site-specific deuterium distribution can be determined through advanced spectroscopic techniques [9] [25]. The positioning of deuterium atoms in synthetic deuterated compounds differs significantly from naturally occurring isotopic distributions, providing a means for distinguishing between natural and synthetic origins [11] [25].
Commercial preparations of 4-(4'-Hydroxyphenyl)-2-butanone-d5 typically exhibit isotopic purity levels of approximately 97.5 percent, indicating high efficiency of deuterium incorporation during synthesis [14]. The isotopic purity is determined through mass spectrometric analysis, which can distinguish between the deuterated compound and any residual non-deuterated material [14]. Quality control specifications for isotopically labeled compounds require maintenance of isotopic integrity throughout storage and handling procedures [14].
The molecular weight increase from deuterium substitution results in a measurable mass difference that facilitates analytical detection and quantification [14] [18]. Isotopic purity parameters are critical for applications requiring precise isotopic ratios, particularly in analytical chemistry and metabolic studies [14].
The molecular formula of 4-(4'-Hydroxyphenyl)-2-butanone-d5 is C10H7D5O2, reflecting the substitution of five hydrogen atoms with deuterium isotopes [14] [18]. The molecular weight is 169.23 daltons, representing an increase of approximately 5 daltons compared to the non-deuterated parent compound [14] [18]. This mass difference corresponds directly to the replacement of five hydrogen atoms (atomic mass 1.008) with five deuterium atoms (atomic mass 2.014) [14].
The exact mass calculation accounts for the precise atomic masses of all constituent elements, including the isotopic composition [14]. The monoisotopic mass provides the most accurate representation for mass spectrometric applications and analytical method development [1] [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H7D5O2 | [14] |
| Molecular Weight | 169.23 g/mol | [14] |
| Exact Mass | 169.23 g/mol | [14] |
The solubility characteristics of 4-(4'-Hydroxyphenyl)-2-butanone-d5 are expected to closely parallel those of the non-deuterated parent compound, with minimal differences attributable to isotopic effects [14] [21]. The compound demonstrates solubility in organic solvents including chloroform and methanol, with slight solubility observed in these systems [14]. The presence of both hydrophilic (hydroxyl group) and lipophilic (aromatic ring and alkyl chain) structural elements contributes to its amphiphilic character [21] [29].
Computational studies of the parent compound suggest aqueous solubility in the range of 2.5 milligrams per milliliter, consistent with the molecular structure containing both polar and nonpolar regions [29]. The hydroxyl group on the aromatic ring provides hydrogen bonding capability, enhancing water solubility compared to purely hydrocarbon structures [21] [29].
The melting point of 4-(4'-Hydroxyphenyl)-2-butanone-d5 is reported to be greater than 80 degrees Celsius with decomposition, indicating thermal instability at elevated temperatures [14]. This thermal behavior is consistent with the phenolic ketone structure, which can undergo various decomposition reactions including oxidation and condensation processes [14] [17].
For the non-deuterated parent compound, melting points are reported in the range of 81-85 degrees Celsius, suggesting that deuterium substitution has minimal impact on the solid-state thermal properties [2] [15] [17]. The relatively high melting point reflects the presence of intermolecular hydrogen bonding between hydroxyl groups in the crystalline state [17] [21].
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point | >80°C (decomposition) | [14] |
| Parent Compound Melting Point | 81-85°C | [15] [17] |
| Parent Compound Boiling Point | 292.2±15.0°C at 760 mmHg | [15] |
The octanol-water partition coefficient represents a critical physicochemical parameter for understanding the lipophilic character of 4-(4'-Hydroxyphenyl)-2-butanone-d5 [29] [32] [33]. Computational studies of the parent compound have determined log P values ranging from 1.48 to 1.84, indicating moderate lipophilicity [21] [29] [33]. Experimental determination of the partition coefficient for raspberry ketone yielded a value of 0.74, demonstrating hydrophobic preference but with significant water solubility [32].
The distribution coefficient (log D) at physiological pH has been calculated as 1.84, accounting for ionization effects of the phenolic hydroxyl group [29] [33]. The pKa value of 9.95 indicates that the compound exists predominantly in its neutral form under physiological conditions [29] [33].
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Log P | 1.48-1.84 | Computational | [21] [29] [33] |
| Log P | 0.74 | Experimental | [32] |
| Log D (pH 7.4) | 1.84 | Computational | [29] [33] |
| pKa | 9.95 | Computational | [29] [33] |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 4-(4'-Hydroxyphenyl)-2-butanone-d5, with the deuterium substitution creating distinctive spectral patterns [9] [11] [12]. Proton NMR spectra of the deuterated compound exhibit reduced signal intensity in regions corresponding to deuterium-substituted positions, allowing for determination of deuterium incorporation sites [11] [25].
Natural abundance deuterium NMR spectroscopy has been employed to characterize site-specific deuterium distribution patterns in related compounds [9] [11] [25]. The technique enables distinction between synthetic and natural isotopic labeling patterns through analysis of deuterium content at specific molecular positions [25]. Deuterium NMR provides complementary information to proton NMR, offering insights into the three-dimensional structure and dynamics of isotopically labeled compounds [9] [11].
Mass spectrometric analysis of 4-(4'-Hydroxyphenyl)-2-butanone-d5 reveals characteristic fragmentation patterns that reflect both the structural features and isotopic composition [14] [26]. The molecular ion peak appears at mass-to-charge ratio 169, corresponding to the deuterated molecular weight [14]. Fragmentation typically involves loss of the carbonyl functionality and cleavage of the aliphatic chain connecting the aromatic and ketone portions [26].
The isotopic labeling creates distinctive mass spectral signatures that facilitate identification and quantification of the deuterated compound in complex mixtures [14]. Common fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and loss of small neutral molecules such as carbon monoxide [26]. The presence of deuterium atoms shifts fragment ion masses by the corresponding number of mass units, providing clear evidence of isotopic incorporation [14].
Infrared spectroscopy of 4-(4'-Hydroxyphenyl)-2-butanone-d5 exhibits characteristic absorption bands corresponding to the functional groups present in the molecule [23] [27] [28]. The carbonyl stretching frequency appears near 1715 wavenumbers, consistent with an aromatic ketone structure [23] [28]. The hydroxyl group contributes a broad absorption band in the 3200-3600 wavenumber region, characteristic of phenolic compounds [28].
Aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region, while carbon-hydrogen stretching modes of the aromatic ring are observed near 3000 wavenumbers [23] [28]. The deuterium substitution may cause subtle shifts in certain vibrational frequencies due to the isotopic effect on molecular vibrations [23]. Carbon-deuterium stretching frequencies typically appear at lower wavenumbers compared to their carbon-hydrogen counterparts due to the increased mass of deuterium [28].
| Functional Group | Frequency Range (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| C=O Stretch | ~1715 | Aromatic ketone | [23] [28] |
| O-H Stretch | 3200-3600 | Phenolic hydroxyl | [28] |
| C=C Stretch | 1500-1600 | Aromatic ring | [28] |
| C-H Stretch | ~3000 | Aromatic protons | [23] [28] |